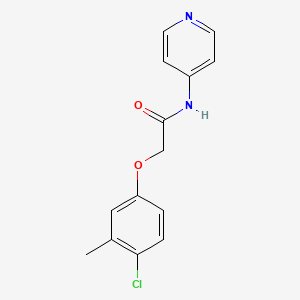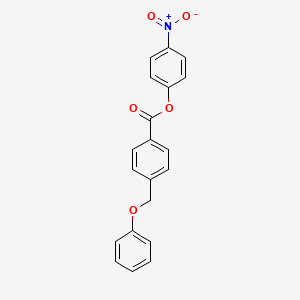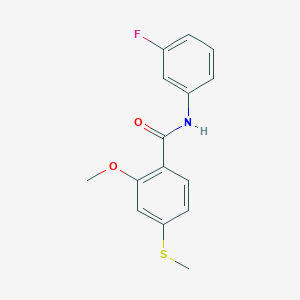
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione, also known as MNPD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MNPD is a heterocyclic compound that is synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrobenzene with pyrrolidine and other reagents.
科学的研究の応用
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized for the development of sensors for the detection of metal ions in biological and environmental samples.
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has also been studied for its potential applications in the field of organic electronics. It has been shown to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have been used for the fabrication of organic field-effect transistors and organic solar cells.
作用機序
The mechanism of action of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The nitro and pyrrolidinedione groups in 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione are thought to be responsible for the selective binding of certain metal ions. Upon binding, a conformational change occurs in the molecule, leading to the emission of fluorescence. The exact mechanism of electron transport in 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials is also not fully understood, but it is believed to involve the delocalization of electrons through the pyrrolidinedione ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based sensors have been used for the detection of metal ions in biological samples, such as blood and urine. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have also been used for the fabrication of bioelectronic devices, such as biosensors and implantable devices.
実験室実験の利点と制限
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its selectivity for certain metal ions. However, there are also limitations to its use, including its limited solubility in certain solvents, its sensitivity to pH and temperature, and its potential for interference from other molecules in biological samples.
将来の方向性
There are several future directions for the research on 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione, including the development of new derivatives with improved properties, the optimization of the synthesis method, and the exploration of new applications in areas such as biomedicine and environmental monitoring. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have shown promise for the fabrication of bioelectronic devices, and further research in this area could lead to the development of new diagnostic and therapeutic tools. Additionally, the use of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione as a fluorescent probe for metal ions could be expanded to include other metals of interest, such as mercury and lead. Overall, the research on 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has demonstrated its potential for a wide range of applications and highlights the importance of continued research in this area.
合成法
The synthesis of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 2-methyl-5-nitrobenzene with pyrrolidine and other reagents. The reaction proceeds through a multi-step process that involves the reduction of the nitro group and the formation of a pyrrolidinedione ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to obtain different derivatives of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione.
特性
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJAVZRVPZSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)


![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)
